molecular formula C16H17NO4S B281156 3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid

3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid

Cat. No.: B281156
M. Wt: 319.4 g/mol
InChI Key: XFCFZPKBGHKSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid is an organic compound with a complex structure that includes an ethyl group, a methylphenyl group, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of ethylbenzene to form ethyl nitrobenzene.

    Reduction: The reduction of ethyl nitrobenzene to ethyl aniline.

    Sulfonation: The sulfonation of ethyl aniline to form ethyl(3-methylphenyl)amino sulfonic acid.

    Coupling: The coupling of ethyl(3-methylphenyl)amino sulfonic acid with benzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl ester group instead of an ethyl group.

    N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide: Another compound with a similar sulfonyl group but different substituents.

Uniqueness

3-[(ethyl-3-methylanilino)sulfonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-[ethyl-(3-methylphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H17NO4S/c1-3-17(14-8-4-6-12(2)10-14)22(20,21)15-9-5-7-13(11-15)16(18)19/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

XFCFZPKBGHKSMJ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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